molecular formula C7H13N3O4 B156587 dl-Alanyl-dl-asparagine CAS No. 1999-41-3

dl-Alanyl-dl-asparagine

Cat. No.: B156587
CAS No.: 1999-41-3
M. Wt: 203.2 g/mol
InChI Key: CCUAQNUWXLYFRA-UHFFFAOYSA-N
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Description

dl-Alanyl-dl-asparagine: is a dipeptide composed of the amino acids alanine and asparagine. It is a synthetic compound often used in biochemical research and various industrial applications. The compound has the molecular formula C7H15N3O5 and a molecular weight of 221.215 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-Alanyl-dl-asparagine typically involves the coupling of dl-alanine and dl-asparagine. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity. The use of automated peptide synthesizers can further streamline the process .

Chemical Reactions Analysis

Types of Reactions: dl-Alanyl-dl-asparagine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: dl-Alanyl-dl-asparagine is used as a model compound in studies of peptide bond formation and hydrolysis. It is also employed in the development of new synthetic methodologies for peptide synthesis .

Biology: In biological research, this compound serves as a substrate for studying enzyme kinetics and specificity. It is used to investigate the activity of peptidases and proteases .

Medicine: The compound is utilized in the design and testing of peptide-based drugs. It can be used to study the pharmacokinetics and pharmacodynamics of peptide therapeutics .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules .

Comparison with Similar Compounds

Comparison: dl-Alanyl-dl-asparagine is unique in its combination of alanine and asparagine, which imparts distinct chemical and biological properties. Compared to dl-Alanyl-dl-glycine and dl-Alanyl-dl-alanine, this compound has a higher molecular weight and different solubility characteristics. Its asparagine residue provides additional functional groups that can participate in hydrogen bonding and other interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUAQNUWXLYFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941962
Record name N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31796-57-3, 1999-41-3, 20051-99-4
Record name NSC186899
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1999-41-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89657
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dl-Alanyl-dl-asparagine
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dl-Alanyl-dl-asparagine
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dl-Alanyl-dl-asparagine
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dl-Alanyl-dl-asparagine
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dl-Alanyl-dl-asparagine
Reactant of Route 6
dl-Alanyl-dl-asparagine

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